![molecular formula C14H21Cl2NO B1424526 2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-72-1](/img/structure/B1424526.png)
2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1211430-57-7 . It has a molecular weight of 222.11 . The compound is typically stored at room temperature and is in solid form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12ClNO.ClH/c1-7-2-3-8 (10)9 (6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.11 .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Research on derivatives of 2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride has shown potential in analgesic and anti-inflammatory activities. For instance, a study by Dewangan et al. (2015) synthesized derivatives of this compound and tested them for their analgesic and anti-inflammatory effects in rodents, finding some derivatives to exhibit potent effects in these areas (Dewangan et al., 2015).
Biological Importance and Structural Characterization
Thimmegowda et al. (2009) investigated a compound closely related to this compound, focusing on its biological significance and crystal structure. This research aids in understanding the structural characteristics vital for the biological activity of such compounds (Thimmegowda et al., 2009).
Chemical Synthesis and Characterization
Bekircan and Bektaş (2008) detailed the synthesis process of compounds related to this compound, providing valuable insights into the chemical synthesis and structural confirmation of such compounds (Bekircan & Bektaş, 2008).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of derivatives of this compound. Faty et al. (2010) synthesized new compounds using this compound as a starting material and evaluated their antimicrobial activity, showing promising results in this field (Faty et al., 2010).
Antidepressant and Anxiolytic Effects
A study by Pytka et al. (2015) explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, including compounds structurally similar to this compound. This research highlights the potential psychiatric applications of such compounds (Pytka et al., 2015).
Propriétés
IUPAC Name |
2-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-5-6-13(15)14(10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDNPZXDHOIVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



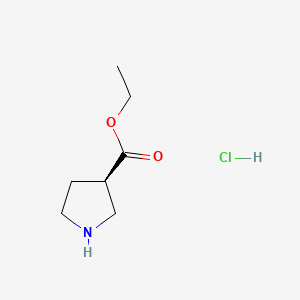
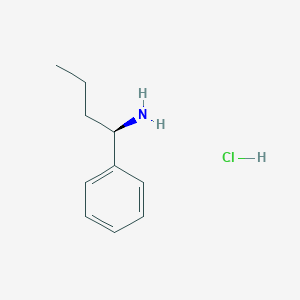
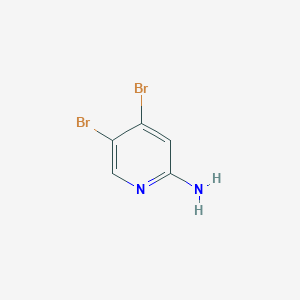
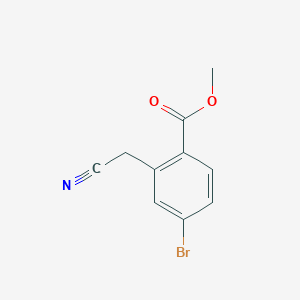

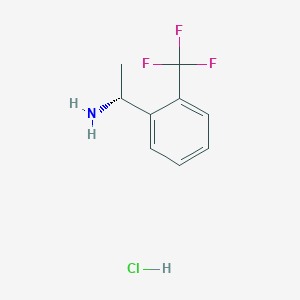
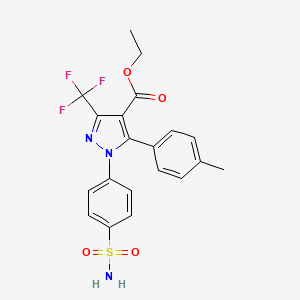
![Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1424455.png)
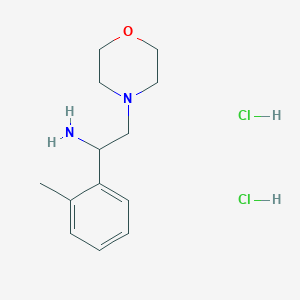



![2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1424464.png)
